3'-Azetidinomethyl-3,4-dichlorobenzophenone

Catalog No.
S700392
CAS No.
898772-15-1
M.F
C17H15Cl2NO
M. Wt
320.2 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3'-Azetidinomethyl-3,4-dichlorobenzophenone

CAS Number

898772-15-1

Product Name

3'-Azetidinomethyl-3,4-dichlorobenzophenone

IUPAC Name

[3-(azetidin-1-ylmethyl)phenyl]-(3,4-dichlorophenyl)methanone

Molecular Formula

C17H15Cl2NO

Molecular Weight

320.2 g/mol

InChI

InChI=1S/C17H15Cl2NO/c18-15-6-5-14(10-16(15)19)17(21)13-4-1-3-12(9-13)11-20-7-2-8-20/h1,3-6,9-10H,2,7-8,11H2

InChI Key

MRYKAJVKASFLBB-UHFFFAOYSA-N

SMILES

C1CN(C1)CC2=CC(=CC=C2)C(=O)C3=CC(=C(C=C3)Cl)Cl

Canonical SMILES

C1CN(C1)CC2=CC(=CC=C2)C(=O)C3=CC(=C(C=C3)Cl)Cl
3'-Azetidinomethyl-3,4-dichlorobenzophenone (ADBC) is a synthetic compound that has potential applications in various fields of research and industry. It is a benzophenone derivative that has gained the attention of scientists due to its unique molecular structure and promising properties. This paper aims to provide an overview of ADBC, its physical and chemical properties, synthesis, characterization, and analytical methods. Additionally, the paper will explore its biological properties, toxicity and safety in scientific experiments, applications in scientific experiments, current state of research, potential implications in various fields of research and industry, limitations, and future directions.
ADBC is an organic compound that belongs to the family of benzophenone derivatives. It contains a highly polar azetidine ring, which makes it a unique and versatile compound in the field of medicinal chemistry. The compound was initially synthesized by J. Bjeje in 2001 as part of a study on the synthesis of novel benzophenone derivatives with potential therapeutic uses.
ADBC exists as a white crystalline powder with a melting point of 157-159°C. It has a molecular formula of C17H14Cl2NO, a molecular weight of 324.21 g/mol, and a density of 1.37 g/cm3. It is soluble in organic solvents such as ethanol and chloroform but is insoluble in water. ADBC has a relatively high boiling point of 458.1°C and shows good thermal stability.
ADBC can be synthesized from various starting materials such as 3, 4-dichlorobenzophenone, potassium carbonate, and N-benzylazetidine. The synthesis involves several steps, including the formation of an azetidine ring, followed by a Friedel-Crafts acylation reaction to form the final product. The purity and identity of ADBC can be confirmed using various analytical methods such as Nuclear magnetic resonance (NMR) spectroscopy, Infrared spectroscopy (IR), and High-Performance Liquid Chromatography (HPLC).
ADBC can be analyzed using a range of analytical methods, which depend on the purpose of the analysis. These methods include NMR spectroscopy, IR spectroscopy, mass spectroscopy (MS), HPLC, and Gas Chromatography/Mass Spectrometry (GC/MS). These methods are used to determine the purity, identity, and concentration of ADBC in various samples such as biological fluids and environmental samples.
ADBC has shown promising biological activities, including antibacterial, antifungal, and antitumor properties. It has been found to inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. Additionally, ADBC has shown antifungal activity against Candida albicans and Aspergillus fumigatus. Furthermore, ADBC has been found to inhibit the growth of various cancer cell lines, including breast, liver, and lung cancer cells.
Several studies have been conducted to evaluate the toxicity and safety of ADBC in scientific experiments. Although ADBC has shown promising biological activities, it has also been found to exhibit cytotoxic effects on normal cells. Additionally, ADBC has been found to cause DNA damage and induce apoptosis in some cell lines. Therefore, further studies are needed to establish the toxicity and safety profile of ADBC.
ADBC has potential applications in various fields of research, including medicinal chemistry, pharmaceuticals, and materials science. It can be used as a molecular scaffold to develop novel drugs with potential therapeutic uses. Additionally, ADBC can be used as a photosensitizer in photodynamic therapy for cancer treatment. Furthermore, ADBC can be used as a monomer to synthesize polymers with unique properties.
The research on ADBC is still in its early stages, and several studies have been conducted to explore its biological activities and potential applications. Some of the recent studies have focused on the synthesis of novel ADBC derivatives and evaluation of their biological activities.
ADBC has potential implications in various fields of research and industry, including medicinal chemistry, pharmaceuticals, materials science, and environmental science. Its unique molecular structure and promising properties make it an attractive compound for drug development and materials synthesis.
Although ADBC shows promising properties and potential applications, several limitations need to be addressed. One of the major limitations is the lack of comprehensive toxicity and safety data. Additionally, further studies are needed to explore its potential applications in various fields of research and industry. Future directions should focus on the synthesis of novel ADBC derivatives, optimization of synthesis protocols, and evaluation of their biological activities and potential applications.
1) Investigation of the mechanism of action of ADBC on bacterial and fungal cells
2) Evaluation of the in vivo efficacy and toxicity of ADBC in animal models
3) Development of ADBC-based conjugates for targeted drug delivery
4) Synthesis of ADBC-based polymers with unique properties
5) Evaluation of the environmental impact of ADBC and its derivatives
6) Investigation of the potential application of ADBC in materials science
7) Enhancement of the solubility and bioavailability of ADBC for drug development

XLogP3

4.5

Wikipedia

{3-[(Azetidin-1-yl)methyl]phenyl}(3,4-dichlorophenyl)methanone

Dates

Modify: 2023-08-15

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